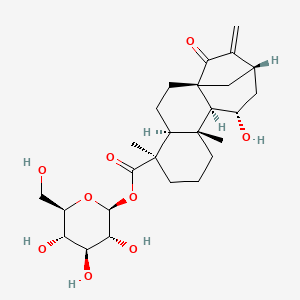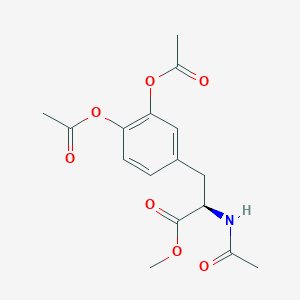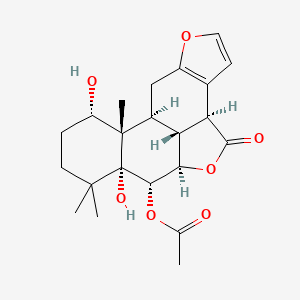
Dermcidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dermcidin is an antimicrobial peptide (AMP) expressed in human sweat glands and is part of the human body/'s innate immune defense.
Applications De Recherche Scientifique
Antimicrobial Properties in Sweat
Dermcidin, identified as an antibiotic secreted in human sweat, acts as a first line of defense against microbial pathogens. Its unique structure and mechanism differ from known antibiotics, suggesting a novel antimicrobial action (Josefson, 2001).
Role in Acne Vulgaris
Reduced expression of this compound in sweat has been linked to acne vulgaris. It exhibits antimicrobial activity against bacteria like Propionibacterum acnes, crucial in acne development. Lower this compound levels in acne patients may encourage P. acnes proliferation, worsening acne (Nakano et al., 2015).
Structural Analysis and Interaction with Membranes
This compound's structure, characterized by an amphipathic alpha-helical structure, is crucial for its binding to bacterial-mimetic membranes. Its antimicrobial action resembles other membrane-targeting peptides, although specific details of its mechanism remain unknown (Jung et al., 2010).
Expression and Purification for Antimicrobial Activity
Recombinant production of this compound has shown antimicrobial activities against various pathogenic microorganisms, including Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent (Cipakova et al., 2006).
Impaired Innate Defense in Atopic Dermatitis
Patients with atopic dermatitis (AD) exhibit reduced this compound-derived peptides in sweat, correlating with increased susceptibility to skin infections. This deficiency highlights this compound's role in innate skin defense mechanisms (Rieg et al., 2005).
Oncogenic Role and Proliferation Induction
This compound's oncogene potential was demonstrated in its ability to increase cell proliferation in various cancer cell types. Specifically, the proteolysis-inducing factor core peptide (PIF-CP) encoded by the this compound gene is the key mediator of this proliferative effect, revealing its role in oncogenic pathways (Lowrie et al., 2011).
This compound in Human Milk and Gestational Diabetes
Chemerin and this compound, found in human milk, play roles in insulin resistance and inflammation. Their altered levels in mothers with gestational diabetes suggest a protective role for infants and potential implications for maternal and fetal health (Ustebay et al., 2019).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







